Tetrahydropyrazolo[1,2-a][1,2,4]triazole-1-thione, 2-(4-methoxyphenyl)-3-p-tolyl-
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Overview
Description
2-(4-Methoxyphenyl)-3-(4-methylphenyl)-hexahydropyrazolo[1,2-a][1,2,4]triazole-1-thione is a heterocyclic compound that features a unique combination of methoxyphenyl and methylphenyl groups attached to a hexahydropyrazolo[1,2-a][1,2,4]triazole-1-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-(4-methylphenyl)-hexahydropyrazolo[1,2-a][1,2,4]triazole-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 4-methylphenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. High-throughput methodologies, such as those involving peptide coupling and cyclization, can be employed to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(4-methylphenyl)-hexahydropyrazolo[1,2-a][1,2,4]triazole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(4-methylphenyl)-hexahydropyrazolo[1,2-a][1,2,4]triazole-1-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal agent, showing significant activity against fungal pathogens.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-(4-methylphenyl)-hexahydropyrazolo[1,2-a][1,2,4]triazole-1-thione involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of fungal cells by interfering with their cell wall synthesis. The compound may also interact with enzymes involved in metabolic pathways, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar heterocyclic structure.
1,2,4-Oxadiazole: Another heterocyclic compound with similar applications in medicinal chemistry and materials science.
Uniqueness
2-(4-Methoxyphenyl)-3-(4-methylphenyl)-hexahydropyrazolo[1,2-a][1,2,4]triazole-1-thione is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups with the triazole core provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C19H21N3OS |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione |
InChI |
InChI=1S/C19H21N3OS/c1-14-4-6-15(7-5-14)18-20-12-3-13-21(20)19(24)22(18)16-8-10-17(23-2)11-9-16/h4-11,18H,3,12-13H2,1-2H3 |
InChI Key |
WPXUGXPODBIHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3CCCN3C(=S)N2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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